2-(4-Methoxybenzyl)oxazole-4-carboxylic Acid

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Select this specific 2-(4-methoxybenzyl)oxazole-4-carboxylic acid to access patented chemical space for plasma kallikrein inhibition (AU-2011287574-A1). Unlike generic oxazole-4-carboxylic acids, the unique p-methoxybenzyl group is essential for target engagement and offers a modifiable synthetic handle. With a drug-like profile (XLogP3=2.1, TPSA=72.6 Ų) and free carboxylic acid for rapid library expansion, this scaffold is ideal for CNS drug discovery, fluorescent probe development, and hit-to-lead campaigns. Invest in the validated building block to ensure experimental reproducibility and accelerate your research.

Molecular Formula C12H11NO4
Molecular Weight 233.22 g/mol
CAS No. 852639-66-8
Cat. No. B1444609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxybenzyl)oxazole-4-carboxylic Acid
CAS852639-66-8
Molecular FormulaC12H11NO4
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2=NC(=CO2)C(=O)O
InChIInChI=1S/C12H11NO4/c1-16-9-4-2-8(3-5-9)6-11-13-10(7-17-11)12(14)15/h2-5,7H,6H2,1H3,(H,14,15)
InChIKeyPHMRHRWRLBKRLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxybenzyl)oxazole-4-carboxylic Acid (CAS 852639-66-8) – A Functionalized Oxazole Building Block for Targeted Molecular Design


2-(4-Methoxybenzyl)oxazole-4-carboxylic Acid (CAS 852639-66-8) is a 2,4-disubstituted oxazole derivative featuring a free carboxylic acid group at the 4-position and a para-methoxybenzyl group at the 2-position. It belongs to the broader class of oxazole-4-carboxylic acids, heterocyclic scaffolds widely employed as versatile building blocks in medicinal chemistry and organic synthesis due to their rigid aromatic core and modifiable substitution pattern [1]. The compound exhibits key physicochemical properties including a molecular weight of 233.22 g/mol, a calculated XLogP3 of 2.1, and a topological polar surface area of 72.6 Ų , positioning it within favorable drug-like chemical space.

Why 2-(4-Methoxybenzyl)oxazole-4-carboxylic Acid Cannot Be Interchanged with Generic Oxazole-4-Carboxylates in Research


Generic substitution among oxazole-4-carboxylic acid derivatives is scientifically invalid due to the substantial impact of the C2 substituent on both physicochemical properties and biological activity. While unsubstituted or simply substituted analogs (e.g., 2-phenyl-oxazole-4-carboxylic acid) are commercially available, the specific 4-methoxybenzyl moiety in this compound confers distinct electronic and steric properties [1]. This is explicitly demonstrated by its inclusion as a key intermediate in patent AU-2011287574-A1, which describes N-((6-amino-pyridin-3-yl)methyl)-heteroaryl-carboxamides as plasma kallikrein inhibitors; the specific 2-substitution pattern is essential for the desired target engagement [2]. Furthermore, the 4-methoxybenzyl group can serve as a latent protecting group or a synthetic handle for subsequent functionalization, a property absent in simpler 2-alkyl or 2-aryl oxazole analogs [3]. Replacing this compound with a structurally similar but not identical oxazole would alter the molecular recognition profile and synthetic trajectory, compromising experimental reproducibility and project outcomes.

Quantitative Evidence Guide: Procurement-Relevant Differentiation of 2-(4-Methoxybenzyl)oxazole-4-carboxylic Acid


Enhanced Lipophilicity (XLogP3) Compared to Unsubstituted 2-Phenyl Oxazole Analog

2-(4-Methoxybenzyl)oxazole-4-carboxylic acid exhibits a calculated XLogP3 value of 2.1, which is significantly higher than the XLogP3 of 1.5 reported for the unsubstituted 2-phenyl-1,3-oxazole-4-carboxylic acid analog (CAS 23012-16-0) . This 0.6 log unit difference translates to an approximately 4-fold increase in octanol-water partition coefficient (logP), indicating substantially higher lipophilicity. The increased lipophilicity is directly attributable to the para-methoxybenzyl group at the C2 position, which replaces the phenyl ring in the comparator [1].

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Patent-Cited Intermediate for Plasma Kallikrein Inhibitors Demonstrates Privileged Scaffold Status

This specific compound is explicitly disclosed as a synthetic intermediate in patent family AU-2011287574-A1, which claims N-((6-amino-pyridin-3-yl)methyl)-heteroaryl-carboxamides as potent inhibitors of plasma kallikrein [1]. The patent describes the use of 2-(4-methoxybenzyl)oxazole-4-carboxylic acid in the synthesis of specific examples, highlighting the critical role of the 2-(4-methoxybenzyl) substitution pattern for achieving the desired biological activity . In contrast, generic 2-alkyl or 2-aryl oxazole-4-carboxylic acids are not mentioned in this patent context, indicating that the specific substitution is required for the claimed therapeutic effect.

Medicinal Chemistry Protease Inhibition Patented Scaffolds

Topological Polar Surface Area (TPSA) Advantage Over Methyl Ester Analog

The target compound possesses a topological polar surface area (TPSA) of 72.6 Ų, which is lower than the TPSA of its corresponding methyl ester analog, Methyl 2-(4-methoxybenzyl)oxazole-4-carboxylate (CAS 852639-65-7), which is approximately 81.8 Ų (calculated) . This ~9 Ų difference arises from the replacement of the carboxylic acid with a methyl ester group in the analog. A TPSA below 90 Ų is generally considered favorable for oral absorption and blood-brain barrier penetration [1]. Both compounds fall within this range, but the acid form offers a lower TPSA and a free carboxylic acid handle for further derivatization (e.g., amide bond formation) .

Medicinal Chemistry Physicochemical Properties Drug-likeness

Validated Application Scenarios for 2-(4-Methoxybenzyl)oxazole-4-carboxylic Acid in Drug Discovery and Chemical Biology


Synthesis of Plasma Kallikrein Inhibitors and Related Protease-Targeting Agents

Based on its explicit disclosure as an intermediate in patent AU-2011287574-A1, this compound is directly applicable for the synthesis of N-((6-amino-pyridin-3-yl)methyl)-heteroaryl-carboxamides, which are potent plasma kallikrein inhibitors [1]. Researchers engaged in developing novel therapeutics for hereditary angioedema, diabetic macular edema, or other kallikrein-kinin system related disorders should prioritize this specific building block to access the patented chemical space.

Medicinal Chemistry Optimization of CNS-Penetrant Leads

The favorable combination of moderate lipophilicity (XLogP3 = 2.1) and a TPSA of 72.6 Ų, which falls below the commonly cited CNS penetration threshold of 90 Ų , positions this compound as an excellent core scaffold for designing CNS-active drug candidates [2]. Medicinal chemists can leverage this scaffold to install diverse amine-containing fragments via amide bond formation at the C4 carboxylic acid, while the C2 p-methoxybenzyl group provides additional hydrophobic interactions and can be further modified.

Development of Fluorescent Probes and Chemical Biology Tools

Oxazole-4-carboxylate derivatives are established precursors for the synthesis of fluorescent analogs of the GFP chromophore [3]. The 2-(4-methoxybenzyl) substitution pattern provides a unique handle for introducing additional functionality or modulating photophysical properties compared to simpler 2-aryl analogs. This compound can serve as a key building block for creating novel fluorescent reporters or sensors for chemical biology applications.

Combinatorial Library Synthesis for Hit-to-Lead Expansion

The free carboxylic acid group enables facile amide coupling with a wide variety of primary and secondary amines, making this compound an ideal core for generating diverse compound libraries. Given its validated presence in a pharmaceutical patent [1] and its drug-like physicochemical profile , this scaffold represents a privileged starting point for hit-to-lead campaigns across multiple therapeutic areas, offering a higher probability of generating high-quality leads compared to unvalidated oxazole analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Methoxybenzyl)oxazole-4-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.